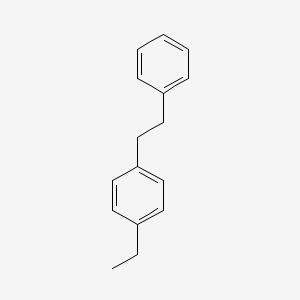
Ethyl(phenylethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. This compound belongs to the class of aromatic hydrocarbons, characterized by the presence of a benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(phenylethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic alkylation of benzene with ethylbenzene using zeolite catalysts. This method is preferred due to its efficiency and the ability to recycle the catalyst, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can produce compounds such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) to produce this compound derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Acetophenone, benzaldehyde, benzoic acid
Reduction: this compound derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Applications De Recherche Scientifique
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a free radical chain mechanism, where the interaction with peroxide radicals leads to the formation of various oxidation products. The detailed pathways and molecular targets depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl(phenylethyl)benzene can be compared with other similar aromatic compounds, such as:
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
Phenylethylbenzene: Similar to this compound but with different substitution patterns on the benzene ring.
Toluene: Another aromatic hydrocarbon with a methyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
Propriétés
Numéro CAS |
7439-15-8 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
Clé InChI |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















